Magnesium carbonate hydrate

Catalog No.
S591050
CAS No.
17968-26-2
M.F
MgCO3
CMgO3
M. Wt
84.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium carbonate hydrate

CAS Number

17968-26-2

Product Name

Magnesium carbonate hydrate

IUPAC Name

magnesium;carbonate

Molecular Formula

MgCO3
CMgO3

Molecular Weight

84.31 g/mol

InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

ZLNQQNXFFQJAID-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].O.[Mg+2]

solubility

0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA
Insoluble in alcohol; soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

Synonyms

anhydrous magnesium carbonate, C.I. 77713, carbonic acid, magnesium salt (1:1), hydrate, CI 77713, E-504, magnesite, magnesite (Mg(CO3)), magnesium carbonate, magnesium carbonate (1:1) hydrate, magnesium carbonate anhydrous, MgCO3.3H2O, nesquehonite

Canonical SMILES

C(=O)([O-])[O-].[Mg+2]

The exact mass of the compound Magnesium carbonate hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium carbonate hydrate refers to several hydrated forms of MgCO₃, most commonly the trihydrate nesquehonite (MgCO₃·3H₂O), which readily forms at ambient temperatures from magnesium-rich solutions. Unlike anhydrous magnesium carbonate or basic magnesium carbonates (e.g., hydromagnesite), the specific degree of hydration dictates critical material properties such as thermal decomposition temperature and resulting particle morphology. These attributes are central to its function as a precursor for high-purity magnesium oxide (MgO), a flame retardant, and a functional filler in polymers, making the choice of hydrate form a key procurement decision.

Substituting magnesium carbonate hydrate with basic forms like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) or anhydrous MgCO₃ is unreliable for controlled processes. Each form possesses a distinct multi-stage thermal decomposition profile, with hydrates releasing water and carbon dioxide at significantly different temperatures. For example, nesquehonite (trihydrate) begins significant decomposition around 115-250°C, while hydromagnesite decomposition starts higher, around 220°C, and proceeds through dehydroxylation and decarbonation stages up to 550°C. This makes them non-interchangeable as precursors where calcination temperature dictates the final product's surface area and morphology, or as fillers in polymers where processing temperatures are strictly limited.

Precursor Suitability: Lower Decomposition Temperature for High-Surface-Area MgO Synthesis

Magnesium carbonate hydrate, specifically nesquehonite (MgCO₃·3H₂O), is a more suitable precursor for high-purity, high-surface-area MgO compared to the more thermally stable basic hydromagnesite. Nesquehonite's decomposition initiates at a lower temperature range, which is a key process parameter for controlling the final morphology of the resulting MgO. Studies comparing MgO precursors consistently identify nesquehonite as the most appropriate choice for preparing high-purity MgO due to its favorable decomposition behavior.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound DataDecomposition begins with water loss from ~52°C to 250°C for Nesquehonite (MgCO₃·3H₂O).
Comparator Or BaselineHydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) decomposition begins at a higher temperature of ~220°C and proceeds in multiple steps up to 550°C.
Quantified DifferenceThe initial, critical decomposition stage occurs at a significantly lower temperature for the trihydrate.
ConditionsThermogravimetric Analysis (TGA) under a controlled heating rate in air or inert atmosphere.

Lower calcination temperatures enabled by the hydrate precursor allow for finer control over the resulting MgO's particle size and surface area, which is critical for applications in catalysis and high-performance ceramics.

Processability Advantage: Suitability as a Filler in Temperature-Sensitive Polymers

Magnesium carbonate hydrate's lower decomposition temperature provides a distinct processing advantage over alternatives like basic magnesium carbonate (hydromagnesite) when used as a functional filler or flame retardant. The initial endothermic decomposition of hydromagnesite begins around 220°C, making it suitable for many polymers. However, for polymers with lower processing temperatures, a hydrated form with an even lower decomposition onset can be necessary to avoid premature degradation of the filler during compounding and molding. This makes the specific hydrate form a critical selection criterion for compatibility with the polymer matrix processing window.

Evidence DimensionInitial Decomposition Temperature
Target Compound Data~115-250°C for Nesquehonite (MgCO₃·3H₂O).
Comparator Or Baseline~220°C for Hydromagnesite (basic magnesium carbonate).
Quantified DifferenceLower onset temperature allows for processing with a wider range of temperature-sensitive polymers.
ConditionsUse as a filler or flame retardant additive in polymer compounding.

Selecting a hydrate with a decomposition temperature compatible with the polymer's processing window prevents filler degradation, gas evolution, and defects in the final product, ensuring material integrity.

Solubility and Reactivity: Differentiated Performance in Aqueous Acidic Media

While generally considered insoluble in water, magnesium carbonate hydrate is readily dissolved by dilute acids with effervescence. This reactivity is distinct from more inert alternatives like magnesium oxide. In a comparative study, the solubility of magnesium from magnesite (a source of MgCO₃) in 0.4% hydrochloric acid was 80.68%, whereas it was only 68.04% for magnesium oxide under the same conditions. This demonstrates that for applications requiring dissolution and reaction in acidic environments, such as in antacid formulations or as a pH neutralizing agent, the carbonate form offers more predictable and complete reactivity compared to the oxide.

Evidence DimensionMagnesium Solubility (%) in 0.4% HCl
Target Compound Data80.68% (from Magnesite)
Comparator Or Baseline68.04% (from Magnesium Oxide)
Quantified Difference20% higher relative solubility for the carbonate form under these acidic conditions.
ConditionsDissolution in 0.4% hydrochloric acid, simulating gastric conditions.

For pharmaceutical, nutraceutical, or industrial pH control applications, the higher and more rapid acid solubility of magnesium carbonate ensures greater bioavailability and faster, more efficient neutralization compared to magnesium oxide.

Controlled Synthesis of High-Purity Magnesium Oxide

As a precursor for MgO, the defined lower-temperature decomposition profile of magnesium carbonate hydrate allows for precise control over the calcination process. This enables the production of MgO with specific surface areas and morphologies required for manufacturing high-performance catalysts, catalyst supports, and specialized ceramics.

Flame Retardant Fillers in Temperature-Sensitive Polymer Systems

The specific decomposition temperature of hydrated magnesium carbonates makes them a viable choice as a flame retardant filler. Their endothermic decomposition releases water and CO₂, which helps to cool the polymer and dilute flammable gases. The choice of a specific hydrate allows for matching the filler's decomposition profile to the polymer's processing temperature, preventing premature degradation.

Active Ingredient in Antacid and Magnesium Supplement Formulations

Due to its superior solubility in acidic conditions compared to magnesium oxide, magnesium carbonate hydrate is an effective choice for pharmaceutical and nutraceutical products. It serves as an efficient antacid by neutralizing stomach acid and acts as a bioavailable source of magnesium for dietary supplements.

Physical Description

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.
Dry Powder
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid
Odourless, light, white friable masses or as a bulky white powder
White, odorless, crystalline powder; [NIOSH]
WHITE POWDER.
White, odorless, crystalline powder.

Color/Form

Light, bulky, white powder

Hydrogen Bond Acceptor Count

3

Exact Mass

83.9697855 g/mol

Monoisotopic Mass

83.9697855 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Heavy Atom Count

5

Density

2.96 (NIOSH, 2024) - Denser than water; will sink
3.0
Bulk density approximately 4 lb/cu ft
Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/
White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/
Relative density (water = 1): 2.95
2.96

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes /of carbon dioxide/.
350 °C

Melting Point

662 °F (Decomposes) (NIOSH, 2024)
Decomposes at 350
990 °C
662 °F (decomposes)
662 °F (Decomposes)

UNII

0IHC698356
0E53J927NA

Related CAS

13717-00-5 (magnesite)
7757-69-9 (unspecified magnesium salt)
17968-26-2 (magnesium carbonate salt/solvate)
546-93-0 (Parent)

Drug Indication

Used as an over the counter antacid.
FDA Label

Therapeutic Uses

THE CARBONATE ... /SALT/ OF MAGNESIUM /IS/ USED AS /ANTACID/, USUALLY IN COMBINATION WITH ALUMINUM HYDROXIDE.
ALTHOUGH 1 G CONTAINS APPROX 20 MEQ ONLY FRACTION MAY BE AVAILABLE FOR NEUTRALIZATION IN VIVO. USUAL ANTACID DOSE OF 500 MG TO 2 G MAY BE INADEQUATE
MEDICATION (VET): WHEN INSOL IN DIGESTIVE TRACT IT IS ANTIDIARRHEAL & COATS MUCOSAE; WHEN SLIGHTLY SOL FORM IS USED IT CAN BE AS LAXATIVE AS MAGNESIUM OXIDE. ... COMMERCIALLY AVAILABLE COSMETIC GRADES EXIST FOR RARE USE AS TOPICAL PROTECTANT, MOISTURE & FAT ABSORBENT.
AS AN ANTACID, IT IS RELATIVELY WEAK (1 G NEUTRALIZES APPROX 7 ML OF 0.1 N HCL IN 10 MIN & 17 ML IN 2 HR).
For more Therapeutic Uses (Complete) data for MAGNESIUM CARBONATE (8 total), please visit the HSDB record page.

Mechanism of Action

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.
... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Other CAS

23389-33-5

Absorption Distribution and Excretion

About 40-60% of magnesium is absorbed following oral administration. Percent absorption decreases as dose increases.
Primarily eliminated in urine.
Vd for magnesium is 0.2-0.4L/kg. About 50% distributes to bone.
Maximum magnesium clearance is directly proportional to creatinine clearance.
IN SHEEP TRIAL REAGENT GRADE MATERIAL DEMONSTRATED 72% TRUE ABSORPTION VALUES, WHILE COMMERCIAL MAGNESITE HAD ONLY 14% VALUE DRAMATIZING NEED FOR MORE BIOLOGIC AVAILABILITY STUDIES ON MANY FEED INGREDIENTS.

Metabolism Metabolites

Magnesium does not appear to be metabolized in any way.

Associated Chemicals

Magnesium Carbonate.H2O;23389-33-5

Wikipedia

Magnesium carbonate
2C-T-21
Magnesite
Hydromagnesite

Biological Half Life

Half life of 27.7 hours reported with overdose of 400mEq of magnesium in an adult.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ANTICAKING_AGENT; -> JECFA Functional Classes
Plastics -> Polymer Type -> Polyolefin-I; PA
Cosmetics -> Bulking; Cosmetic colorant; Binding; Absorbent; Opacifying
Plastics -> Other stabilisers

Methods of Manufacturing

MIXING OF SOLUTIONS OF MAGNESIUM SULFATE AND SODIUM CARBONATE, FOLLOWED BY FILTERING AND DRYING
... FROM DOLOMITE ... BY ... CALCINING IT, SUSPENDING CALCINATED POWDER IN WATER & SATURATING WITH CARBON DIOXIDE ... SOME LIME ... DISSOLVES ... BUT WHEN TEMP, AFTER TREATMENT WITH CARBON DIOXIDE ... RAISED, NEARLY ALL ... LIME PPT ... SOLN ... HEATED ... MAGNESIUM BICARBONATE LOSES CARBON DIOXIDE & WATER & MAGNESIUM CARBONATE PPT. ... GENERALLY YIELDS LIGHT CARBONATE.
HEAVY CARBONATE ... PRODUCED BY PRECIPITATING HOT, CONCENTRATED SOLN OF MAGNESIUM CHLORIDE OR SULFATE WITH SOLN OF SODIUM CARBONATE.
Reaction of a soluble magnesium salt solution with sodium carbonate or bicarbonate.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Food, beverage, and tobacco product manufacturing
Services
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Rubber Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Carbonic acid, magnesium salt (1:1): ACTIVE
Carbonic acid, magnesium salt (1:?): ACTIVE
SRP: Magnesium carbonate hydroxide is a mixture of magnesium hydroxide and magnesium carbonate, commonly used as an antacid. It is not a specific chemical compound.
Acts as desiccant dust for stored-product insects.
... SOURCE OF OTHER MAGNESIUM COMPOUNDS, BECAUSE OF ITS READY LIBERATION OF CARBON DIOXIDE, FORMING MAGNESIUM OXIDE, WHICH AS NOTED IS USED IN REFRACTORIES. AMONG ITS SEVERAL OTHER USES SIMILAR TO THOSE OF MAGNESIUM OXIDE, IT WAS USED TO MAKE FREE-RUNNING TABLE SALT, NOW REPLACED BY SODIUM SILICOALUMINATE.
Antacids are inorganic salts that dissolve in acid gastric secretions releasing anions that partially neutralize gastric hydrochloric acid. ... Magnesium carbonate contains the equivalent of 40-43.5% magnesium oxide.

Interactions

This study investigated the in vitro adsorption of halofantrine (Hf) by some antacids. Magnesium carbonate showed the highest adsorptive effect, the extent of adsorption being up to 83%. Only 4% of Hf adsorbed by the antacid could be eluted with 0.1 M HCl while no detectable elution occurred with water. Other antacids investigated were magnesium trisilicate and aluminium hydroxide and these had Hf-adsorption capacities of 23 and 43%, respectively. The effect of magnesium carbonate on the bioavailability of Hf was evaluated in seven healthy volunteers. The subjects were administered with 500 mg oral dose of Hf-HCl or the same dose of the drug in combination with 1 g of magnesium carbonate, in a crossover fashion. Blood samples were collected at predetermined time intervals and were analysed for Hf and its major metabolite, desbutylhalofantrine (Hfm), using high-performance liquid chromatography method. The results showed that magnesium carbonate significantly prolonged (P<0.05) the time to reach maximum plasma concentration (Tmax) of Hf. Also the maximum plasma concentrations (Cmax) of Hf and Hfm were significantly reduced (P<0.05). Furthermore, there was a reduction in the area under the curve (AUC) values of Hf and this was as high as 56% (range 1-56%). Results of this study suggest that it may not be advisable to concomitantly administer Hf with an antacid like magnesium carbonate.
The use of calcium carbonate (CaCO3) to bind phosphorus (P) in chronic hemodialysis patients has been a popular tactic in the past decade. Nonetheless, problems with hypercalcemia decrease its usefulness, particularly in patients treated with calcitriol. A P binder not containing calcium (Ca) would be of value in these circumstances. In short-term studies, ...magnesium carbonate (MgCO3) was well-tolerated and controlled P and Mg levels when given in conjunction with a dialysate Mg of 0.6 mg/dl. ...A prospective, randomized, crossover study /was performed/ to evaluate if the chronic use of MgCO3 would allow a reduction in the dose of CaCO3 and yet achieve acceptable levels of Ca, P, and Mg. We also assessed whether the lower dose of CaCO3 would facilitate the use of larger doses of calcitriol. The two phases were MgCO3 plus half the usual dose of CaCO3 and CaCO3 alone given in the usual dose. It was found that MgCO3 (dose, 465 +/- 52 mg/day elemental Mg) allowed a decrease in the amount of elemental Ca ingested from 2.9 +/- 0.4 to 1.2 +/- 0.2 g/day (P<0.0001). The Ca, P, Mg levels were the same in the two phases. The maximum dose of iv calcitriol without causing hypercalcemia was 1.5 +/- 0.3 ug/treatment during the MgCO3 phase and 0.8 +/- ug/treatment during the Ca phase (P<0.02). If these studies are confirmed, the use of MgCO3 and a dialysate Mg of 0.6 mg/dl may be considered in selected patients who develop hypercalcemia during treatment with iv calcitriol and CaCO3.
Effect of magnesium on iron and magnesium metabolism in rats was investigated. 96 male Wistar rats were divided into four groups received 2.5; 5.0 and 10.0 mg magnesium daily per kg of body weight--dissolved in 2%--solution of arabic gum (tests groups) or clear 2%--solution of arabic gum (test group) for 4 weeks and the next 4 weeks without supplements. Iron concentrations increased in the brain and kidney of the experimental rats, but decreased in the spleen, intestine and liver (2 and 4 weeks only) also in the heart and femur (only 8 wk). Percentage of iron retention decreased during the whole experiment. Magnesium concentrations increased in the spleen, liver and intestine of rats. It was shown that at 8 weeks of experiment the magnesium level of heart and femur decreased (only groups received 2.5 mg and 5.0 mg Mg/kg bw/24 hr), but in group received 10.0 mg Mg/kg bw/24 hr increased for all experiment. The apparent retention of magnesium increased in start of the experiment. This results show that oral magnesium supplementation disturbs metabolism of these elements, especially balance of iron.

Stability Shelf Life

STABLE IN AIR

Dates

Last modified: 07-20-2023

Explore Compound Types